molecular formula C12H6N4O4 B13820195 1,6-Dinitrophenazine CAS No. 36848-41-6

1,6-Dinitrophenazine

Cat. No.: B13820195
CAS No.: 36848-41-6
M. Wt: 270.20 g/mol
InChI Key: BZGCNHUWISZVPK-UHFFFAOYSA-N
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Description

1,6-Dinitrophenazine: is a chemical compound with the molecular formula C12H6N4O4 . It is a derivative of phenazine, characterized by the presence of two nitro groups at the 1 and 6 positions on the phenazine ring. This compound is known for its vibrant yellow color and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,6-Dinitrophenazine can be synthesized through the nitration of phenazine. The nitration process involves the introduction of nitro groups into the phenazine molecule. This can be achieved by treating phenazine with a mixture of concentrated nitric acid and sulfuric acid under controlled conditions. The reaction typically requires careful temperature control to avoid over-nitration and to ensure the selective formation of the 1,6-dinitro derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory nitration process. This would include the use of industrial-grade nitric and sulfuric acids, large-scale reaction vessels, and stringent safety protocols to handle the exothermic nature of the nitration reaction.

Chemical Reactions Analysis

Types of Reactions: 1,6-Dinitrophenazine undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Reduction: 1,6-Diaminophenazine.

    Substitution: Various substituted phenazine derivatives depending on the nucleophile used.

Scientific Research Applications

1,6-Dinitrophenazine has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other phenazine derivatives, which are valuable in the study of organic electronics and materials science.

    Biology: Phenazine derivatives, including this compound, are studied for their antimicrobial properties and potential use in developing new antibiotics.

    Medicine: Research is ongoing into the potential therapeutic applications of phenazine derivatives in treating diseases such as cancer and bacterial infections.

    Industry: this compound and its derivatives are used in the production of dyes and pigments due to their vibrant colors

Mechanism of Action

The mechanism of action of 1,6-Dinitrophenazine is primarily related to its ability to undergo redox reactions. The nitro groups can be reduced to amino groups, which can then participate in further chemical reactions. This redox activity is crucial in its antimicrobial properties, where the compound can generate reactive oxygen species that damage microbial cells. Additionally, the phenazine core can intercalate into DNA, disrupting cellular processes in bacteria and cancer cells .

Comparison with Similar Compounds

  • 1,3-Dinitrophenazine
  • 1,9-Dinitrophenazine
  • 1,6-Diaminophenazine

Comparison: 1,6-Dinitrophenazine is unique due to the specific positioning of the nitro groups, which influences its chemical reactivity and physical properties. Compared to 1,3-Dinitrophenazine and 1,9-Dinitrophenazine, the 1,6-isomer has distinct redox properties and a different pattern of substitution reactions. The 1,6-Diaminophenazine, on the other hand, is a reduced form of this compound and exhibits different chemical behavior due to the presence of amino groups instead of nitro groups .

Properties

IUPAC Name

1,6-dinitrophenazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N4O4/c17-15(18)9-5-1-3-7-11(9)14-8-4-2-6-10(16(19)20)12(8)13-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGCNHUWISZVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C3C=CC=C(C3=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N4O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70190326
Record name 1,6-Dinitrophenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36848-41-6
Record name 1,6-Dinitrophenazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036848416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Dinitrophenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-DINITROPHENAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RO1IVD3S89
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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